molecular formula C17H30N2O6 B12816880 (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

Cat. No.: B12816880
M. Wt: 358.4 g/mol
InChI Key: VTHREQDUURSRIR-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting with the protection of the amine groups on the piperidine ring using tert-butoxycarbonyl chloride. This is followed by the introduction of the acetic acid moiety through various coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting groups can be selectively removed under acidic conditions, revealing the active amine functionalities that can participate in further biochemical reactions. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-piperidone
  • (1-(tert-Butoxycarbonyl)piperidin-4-yl)zinc (II) iodide

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is unique due to its dual Boc-protected amine groups, which provide versatility in synthetic applications. This compound’s structure allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C17H30N2O6

Molecular Weight

358.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C17H30N2O6/c1-16(2,3)24-14(22)18-12(13(20)21)11-7-9-19(10-8-11)15(23)25-17(4,5)6/h11-12H,7-10H2,1-6H3,(H,18,22)(H,20,21)/t12-/m0/s1

InChI Key

VTHREQDUURSRIR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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